molecular formula C15H12N4OS B4814088 N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide

Cat. No.: B4814088
M. Wt: 296.3 g/mol
InChI Key: ZUOJPPCPTUYQJN-UHFFFAOYSA-N
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Description

N-[(2E)-5-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group at the 5-position and a pyridine-2-carboxamide moiety at the 2-position. Its structure combines aromatic and heterocyclic systems, which are common in pharmacologically active compounds.

Properties

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c20-14(12-8-4-5-9-16-12)17-15-19-18-13(21-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOJPPCPTUYQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Benzylation: The thiadiazole intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Coupling with Pyridine-2-carboxylic Acid: The final step involves coupling the benzylated thiadiazole with pyridine-2-carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Family

Methazolamide and Its Metabolites

Methazolamide (N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide) shares the 1,3,4-thiadiazole backbone but differs in substituents:

  • Key Substituents : A sulfonamide group at position 5 and a methyl group at position 3.
  • Metabolism : Methazolamide undergoes cytochrome P450-mediated metabolism to form unstable intermediates like sulfenic acids, which auto-oxidize to sulfonic acids (e.g., MSO) .
  • Stability : The sulfenic acid intermediate is chemically unstable, leading to reactive metabolites linked to severe immune-mediated toxicity (e.g., Stevens-Johnson syndrome) .
5-Pyridinyl-1,3,4-Thiadiazole-2-Carboxamides (18p, 18q, 18r)

These analogs (e.g., 18p: N-(2,5-dimethoxyphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazole-2-carboxamide) feature pyridine rings at position 5 and carboxamide groups at position 2, similar to the target compound:

  • Structural Variations : Substituents on the phenyl ring (e.g., dimethoxy groups in 18p vs. benzyl in the target compound).
  • Physical Properties : Higher melting points (e.g., 199–222°C) due to hydrogen bonding and π-π stacking .
  • Synthetic Routes : Prepared via condensation reactions, highlighting adaptability for modifying substituents .

Comparison : The benzyl group in the target compound may confer greater lipophilicity compared to methoxy-substituted analogs, influencing membrane permeability and bioavailability.

Heterocyclic Variants: Tetrazole and Triazole Derivatives

Compounds like N′-5-tetrazolyl-N-arylacylthioureas and N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas replace the thiadiazole ring with tetrazole or triazole systems:

  • Bioactivity : Tetrazole derivatives exhibit herbicidal and plant growth-regulating activities due to hydrogen-bonding capabilities .
  • Structural Impact : The triazole/tetrazole rings introduce additional nitrogen atoms, altering electronic properties and binding affinity compared to thiadiazoles .

Comparison : The thiadiazole core in the target compound may offer distinct electronic profiles and metabolic stability compared to tetrazole/triazole systems.

Thiazole-Based Analogs

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide features a thiazole ring instead of thiadiazole:

  • Key Differences : Thiazole lacks the sulfur and nitrogen arrangement of thiadiazole, reducing ring strain and altering reactivity.
  • Crystallographic Data : The thiazole-isoxazole hybrid forms planar structures stabilized by intramolecular hydrogen bonds .

Comparison : The thiadiazole in the target compound may confer greater rigidity and metabolic resistance compared to thiazole-based systems.

Data Tables: Structural and Physical Properties

Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Key Bioactivity/Notes
Target Compound 1,3,4-Thiadiazole 5-Benzyl, 2-pyridine-2-carboxamide Not reported ~324.38 (C₁₆H₁₂N₄OS) Hypothesized enzyme inhibition
Methazolamide (MZA) 1,3,4-Thiadiazole 5-Sulfonamide, 3-methyl 208–210 236.27 Carbonic anhydrase inhibition
18p 1,3,4-Thiadiazole 5-Pyridin-3-yl, 2-(2,5-dimethoxyphenyl) 199–200 343.09 Synthetic intermediate
MSO (Methazolamide Metabolite) 1,3,4-Thiadiazole 5-Sulfo, 3-methyl Not reported 223.25 Auto-oxidation product, toxic
N′-5-Tetrazolyl Thiourea Tetrazole Arylacyl, thiourea Not reported ~250–300 Herbicidal activity

Research Implications and Gaps

  • Metabolic Stability : The benzyl group in the target compound may reduce susceptibility to cytochrome P450-mediated oxidation compared to methazolamide’s sulfonamide group .
  • Synthetic Flexibility : demonstrates that substituent modifications on the thiadiazole core are feasible, suggesting routes to optimize the target compound’s properties.
  • Bioactivity Prediction : While tetrazole/triazole analogs show plant-growth effects, the target compound’s pyridine and benzyl groups may favor interactions with mammalian enzymes or receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide

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